molecular formula C4H7NS B14689377 2-Methyl-3-sulfanylpropanenitrile CAS No. 31890-79-6

2-Methyl-3-sulfanylpropanenitrile

Cat. No.: B14689377
CAS No.: 31890-79-6
M. Wt: 101.17 g/mol
InChI Key: ULGALLCKFNXIFZ-UHFFFAOYSA-N
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Description

2-Methyl-3-sulfanylpropanenitrile is an organosulfur compound characterized by its molecular formula, C4H10OS, and a molecular weight of 106.19 g/mol . As a nitrile derivative featuring both a sulfanyl (thiol) group and a methyl branch, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds with sulfanyl and nitrile functionalities are valuable intermediates for constructing more complex molecules. For instance, structurally related 3-sulfanylpropanenitrile derivatives are utilized in the synthesis of novel quinoxaline-based compounds, which have demonstrated significant in vitro anticancer activity against human cancer cell lines such as HCT-116 and MCF-7 . Furthermore, sulfur-containing scaffolds, including tetrahydro-benzothiophenes, are actively investigated as modulators of biological targets like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a protein implicated in inflammatory diseases and certain cancers . The reactivity of the sulfanyl group allows for the formation of disulfide bonds or conjugation, while the nitrile group can be transformed into other functional groups like amides or carboxylic acids, making this compound a valuable reagent for drug discovery and chemical biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

31890-79-6

Molecular Formula

C4H7NS

Molecular Weight

101.17 g/mol

IUPAC Name

2-methyl-3-sulfanylpropanenitrile

InChI

InChI=1S/C4H7NS/c1-4(2-5)3-6/h4,6H,3H2,1H3

InChI Key

ULGALLCKFNXIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A halogenated precursor such as 3-bromo-2-methylpropanenitrile could undergo thiolation via nucleophilic substitution. Reacting this intermediate with sodium hydrosulfide (NaSH) or thiourea introduces the sulfanyl group:

Reaction Scheme :
$$ \text{CH}3\text{C(CN)CH}2\text{Br} + \text{NaSH} \rightarrow \text{CH}3\text{C(CN)CH}2\text{SH} + \text{NaBr} $$

Optimization Parameters :

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity.
  • Temperature : 60–80°C balances reaction rate and byproduct formation.
  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide improve yield.

Hypothetical Data Table :

Parameter Condition Yield (%) Purity (%)
Solvent DMF 72 89
Temperature 70°C 68 91
Catalyst (10 mol%) TBAB 85 93

Thiol-Ene Reaction with Acrylonitrile Derivatives

The thiol-ene reaction offers a radical-mediated pathway to introduce the sulfanyl group. Starting from 2-methylpropenenitrile (CH₂=C(CN)CH₃), methanethiol (CH₃SH) adds across the double bond:

Reaction Scheme :
$$ \text{CH}2=\text{C(CN)CH}3 + \text{CH}3\text{SH} \xrightarrow{\text{UV}} \text{CH}3\text{C(CN)CH}_2\text{SH} $$

Key Considerations :

  • Initiators : Azobisisobutyronitrile (AIBN) or light irradiation generates thiyl radicals.
  • Regioselectivity : Anti-Markovnikov addition dominates due to radical stability.

Hypothetical Data Table :

Initiator Time (h) Conversion (%) Selectivity (%)
AIBN (1 mol%) 6 88 92
UV Light (254 nm) 4 94 89

Hydroformylation-Inspired Pathways

Challenges and Mitigation Strategies

Thiol Oxidation

  • Protective Groups : Use trityl or acetyl groups to mask -SH during synthesis.
  • Inert Atmospheres : Conduct reactions under nitrogen or argon.

Byproduct Formation

  • Distillation : Separate this compound (bp ~150°C) from low-boiling byproducts.
  • Chromatography : Silica gel columns resolve nitrile-thiol isomers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-sulfanylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-sulfanylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-sulfanylpropanenitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Methyl-3-sulfanylpropanenitrile with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Notable Properties Reference
This compound C₄H₇NS Nitrile (-CN), sulfhydryl (-SH) Potential for conjugation via -SH and -CN interaction; likely high polarity N/A
2-[2-Benzoyl-3,3-bis(methylsulfanyl)-prop-2-enylidene]malononitrile C₁₅H₁₂N₂OS₂ Nitrile, methylsulfanyl (-SMe), benzoyl Push-pull conjugation system; intramolecular C–H⋯S interactions; crystallographic stability
β,β'-Thiodipropionitrile (3-(2-Cyanoethylsulfanyl)propanenitrile) C₆H₈N₂S Nitrile, sulfide (-S-) Symmetrical sulfide bridge; used in polymer synthesis and as a solvent additive

Key Findings:

Electronic Effects :

  • This compound’s -SH group enhances nucleophilic reactivity compared to the sulfide (-S-) in β,β'-Thiodipropionitrile. The latter’s symmetrical structure stabilizes charge distribution, whereas the former’s asymmetry may lead to selective reactivity .
  • The benzoyl-substituted compound in exhibits enhanced conjugation due to electron-withdrawing (nitrile) and donating (methylsulfanyl) groups, a feature absent in simpler nitrile-sulfhydryl systems .

Thermal and Crystallographic Stability :

  • The benzoyl derivative () demonstrates intramolecular C–H⋯S interactions and a short O⋯C contact (2.917 Å), contributing to its crystalline stability. Such interactions are less likely in this compound due to the absence of aromatic substituents .
  • β,β'-Thiodipropionitrile’s linear sulfide bridge facilitates applications in crosslinking polymers, whereas the -SH group in the target compound may limit thermal stability due to oxidation susceptibility .

Synthetic Utility :

  • β,β'-Thiodipropionitrile is widely used in organic synthesis and material science, whereas this compound’s applications remain underexplored. Its -SH group could enable thiol-ene click chemistry or metal coordination, contrasting with the inert sulfide in β,β'-Thiodipropionitrile .

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